4-Fluoroazepan-3-one hydrochloride
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Overview
Description
4-Fluoroazepan-3-one hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It belongs to the class of heterocyclic compounds, specifically azepanes, which are seven-membered nitrogen-containing rings. The presence of a fluorine atom and a ketone group in its structure adds to its unique chemical properties.
Scientific Research Applications
4-Fluoroazepan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroazepan-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobutyric acid with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process typically includes steps like solvent extraction, purification through recrystallization, and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroazepan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepan-3-one derivatives.
Mechanism of Action
The mechanism of action of 4-Fluoroazepan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the ketone group facilitates interactions through hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroazepan-3-one hydrochloride
- 4-Bromoazepan-3-one hydrochloride
- 4-Methylazepan-3-one hydrochloride
Uniqueness
4-Fluoroazepan-3-one hydrochloride stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl counterparts. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-fluoroazepan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO.ClH/c7-5-2-1-3-8-4-6(5)9;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCXWHABMFBTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CNC1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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